2-Decylsulfonylacetamide
Description
Acetamides are a class of organic compounds containing the acetamide group (CH₃CONH₂). Substitutions on the nitrogen or adjacent carbons significantly alter their chemical, biological, and industrial properties. The queried compound, 2-Decylsulfonylacetamide, hypothetically combines a decyl chain (C₁₀H₂₁), a sulfonyl group (-SO₂-), and an acetamide backbone. Such a structure would likely exhibit unique surfactant or antimicrobial properties due to the sulfonyl group's electron-withdrawing effects and the hydrophobic decyl chain .
Properties
Molecular Formula |
C12H25NO3S |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-decylsulfonylacetamide |
InChI |
InChI=1S/C12H25NO3S/c1-2-3-4-5-6-7-8-9-10-17(15,16)11-12(13)14/h2-11H2,1H3,(H2,13,14) |
InChI Key |
QNJSXDZZVJSONC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CC(=O)N |
Synonyms |
3-sulfonyltridecanamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
The evidence includes analogs like 2-phenylacetamide, N-[2-(diethylamino)ethyl]-2-phenylacetamide, and 2-(cyclopentylamino)acetic acid. A comparative analysis is outlined below:
Table 1: Structural and Functional Comparisons
Key Observations :
- Functional Groups: Sulfonyl vs. Decyl Chain: The long alkyl chain in 2-Decylsulfonylacetamide would increase hydrophobicity, contrasting with the hydrophilic diethylamino group in N-[2-(diethylamino)ethyl]-2-phenylacetamide .
- Safety and Applications: 2-Phenylacetamide is widely used in drug synthesis (e.g., anticonvulsants) with established safety protocols . Amino-substituted analogs (e.g., diethylamino derivatives) show bioactivity but lack comprehensive toxicological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
